[(Naphthalen-2-yl)oxy](oxo)phosphaniumolate
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Overview
Description
(Naphthalen-2-yl)oxyphosphaniumolate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a naphthalene ring attached to a phosphonium group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-2-yl)oxyphosphaniumolate typically involves the reaction of naphthalen-2-ol with a suitable phosphorus reagent under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorus source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (Naphthalen-2-yl)oxyphosphaniumolate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-2-yl)oxyphosphaniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
(Naphthalen-2-yl)oxyphosphaniumolate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (Naphthalen-2-yl)oxyphosphaniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The phosphonium group plays a crucial role in its binding affinity and specificity, while the naphthalene ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
- 1-Benzyl-3-[3-(naphthalen-2-yl-oxy)prop-yl]imidazolium hexa-fluoro-phosphate .
Uniqueness
(Naphthalen-2-yl)oxyphosphaniumolate is unique due to its specific combination of a naphthalene ring and a phosphonium group. This structure imparts distinct chemical properties, such as high reactivity and stability, making it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential as a ligand in coordination chemistry further distinguish it from similar compounds .
Properties
CAS No. |
93906-32-2 |
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Molecular Formula |
C10H7O3P |
Molecular Weight |
206.13 g/mol |
IUPAC Name |
naphthalen-2-yloxy-oxido-oxophosphanium |
InChI |
InChI=1S/C10H7O3P/c11-14(12)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
SXQUNCWJGKJVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O[P+](=O)[O-] |
Origin of Product |
United States |
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